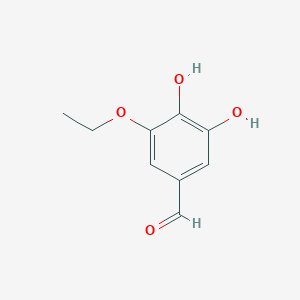

3-Ethoxy-4,5-dihydroxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-4,5-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-8-4-6(5-10)3-7(11)9(8)12/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZZRUPQHSLPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515299 | |

| Record name | 3-Ethoxy-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62040-18-0 | |

| Record name | 3-Ethoxy-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 3 Ethoxy 4,5 Dihydroxybenzaldehyde

Established Retrosynthetic Approaches and Key Intermediates

The design of a synthetic route for 3-Ethoxy-4,5-dihydroxybenzaldehyde begins with a retrosynthetic analysis, which involves systematically disconnecting the target molecule to identify plausible starting materials and key intermediates.

Multistep Organic Synthesis Protocols

A logical retrosynthetic approach for this compound would involve the disconnection of the ethoxy and formyl groups. This suggests that a key starting material could be a pyrogallol (B1678534) (1,2,3-trihydroxybenzene) or gallic acid derivative, which already contains the requisite 1,2,3-trisubstituted oxygenation pattern.

A plausible forward synthesis could commence from 3,4,5-trihydroxybenzaldehyde (B28275). The central challenge in this approach is the regioselective ethoxylation of the hydroxyl group at the 3-position while leaving the hydroxyls at positions 4 and 5 untouched or temporarily protected.

An alternative strategy could start from a more readily available intermediate like 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) sigmaaldrich.com. This would necessitate the introduction of a hydroxyl group at the 5-position, followed by selective ethoxylation. A similar strategy has been employed in the synthesis of 3,4-dimethoxy-5-hydroxybenzaldehyde (B129565) from vanillin (B372448), which involves bromination at the 5-position, followed by a copper-catalyzed hydrolysis to introduce the hydroxyl group erowid.org.

A potential multi-step protocol is outlined below:

Protection: Start with 3,4,5-trihydroxybenzaldehyde and selectively protect the more acidic 4- and 5-hydroxyl groups. This could potentially be achieved by forming a cyclic acetal (B89532) or ketal.

Ethoxylation: The remaining free hydroxyl group at the 3-position is then ethylated using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a mild base. The use of less toxic reagents is a key consideration in modern synthesis google.com.

Deprotection: Removal of the protecting group from the 4- and 5-positions would yield the final product, this compound.

Key intermediates in these proposed routes would include protected versions of 3,4,5-trihydroxybenzaldehyde and the mono-ethylated product prior to deprotection.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Protection | 3,4,5-Trihydroxybenzaldehyde | Acetone, Acid Catalyst | 3-Hydroxy-4,5-(isopropylidenedioxy)benzaldehyde |

| 2 | Ethoxylation | 3-Hydroxy-4,5-(isopropylidenedioxy)benzaldehyde | Ethyl Iodide, K₂CO₃ | 3-Ethoxy-4,5-(isopropylidenedioxy)benzaldehyde |

| 3 | Deprotection | 3-Ethoxy-4,5-(isopropylidenedioxy)benzaldehyde | Aqueous Acid | This compound |

Strategies for Regioselective Functionalization

Achieving regioselectivity is the most critical aspect of synthesizing this compound. The hydroxyl groups on a polyhydroxybenzaldehyde ring exhibit different acidities and steric environments, which can be exploited for selective reactions.

In catechols like 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more acidic than the 3-hydroxyl group due to the electron-withdrawing effect of the para-aldehyde group. This difference in acidity can be leveraged for selective protection or alkylation. For instance, studies on 3,4-dihydroxybenzaldehyde have shown that the 4-hydroxyl group can be selectively protected using various protecting groups, including benzyl (B1604629) and its derivatives, in the presence of a weak base like sodium bicarbonate mdpi.com. This selectivity is attributed to the preferential deprotonation of the more acidic phenol (B47542) mdpi.com.

Applying this principle to a 3,4,5-trihydroxybenzaldehyde system is more complex. However, it is plausible that the 4-hydroxyl group would be the most acidic, followed by the 2- and 6- (or in this case, 5-) positions. The relative reactivity can be finely tuned by the choice of base, solvent, and reaction temperature.

An alternative strategy for regioselectivity involves directing groups. If one hydroxyl group is temporarily converted into a bulkier group, it can sterically hinder the adjacent positions, allowing for functionalization at a more remote site.

| Parameter | Influence on Regioselectivity | Example |

| Acidity (pKa) | The most acidic hydroxyl group is typically the most reactive towards bases and subsequent alkylation. | In 3,4-dihydroxybenzaldehyde, the 4-OH is more acidic than the 3-OH mdpi.com. |

| Protecting Groups | Bulky protecting groups can sterically block adjacent positions, directing reagents to other sites. | A bulky silyl (B83357) ether at the 4-position could direct ethoxylation to the 3- or 5-position. |

| Reaction Conditions | The choice of base, solvent, and temperature can influence which hydroxyl group is deprotonated. | Using a weak base like NaHCO₃ can favor mono-alkylation of the most acidic hydroxyl mdpi.com. |

Innovative Synthetic Methodologies and Techniques

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign processes.

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances researchgate.net. Applying these principles to the synthesis of this compound would involve several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Chemicals: Replacing toxic reagents, such as dimethyl sulfate, with less hazardous alternatives like ethyl iodide or diethyl carbonate google.com.

Benign Solvents and Auxiliaries: Utilizing environmentally friendly solvents, such as water or bio-derived solvents like glycerol, and minimizing their use nih.gov. The use of isopropanol (B130326) as both a solvent and reagent in some reductive etherifications is a good example osti.gov.

Energy Efficiency: Employing reaction conditions that require less energy, such as ambient temperature and pressure, or using alternative energy sources like microwaves or high pressure rsc.org.

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents, as this reduces waste researchgate.net.

A greener synthesis of this compound would therefore prioritize catalytic methods, use safer ethylating agents, and be performed in non-hazardous solvents.

Catalytic Systems for Enhanced Synthetic Efficiency

Catalysts can significantly improve the efficiency, selectivity, and environmental profile of a synthesis.

Phase-Transfer Catalysis (PTC): For the ethoxylation step, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, can facilitate the reaction between the water-soluble phenoxide and the water-insoluble ethylating agent google.com. This often leads to milder reaction conditions, faster reaction times, and higher yields google.com.

Metal Catalysis: As seen in related syntheses, copper catalysts can be effective for hydroxylation reactions erowid.org. In the context of building the core ring structure, other metal catalysts could be employed. For example, gold-catalyzed cycloisomerization reactions are known to form complex carbazole (B46965) structures from indole (B1671886) derivatives, demonstrating the power of metals in forming specific ring systems regioselectively core.ac.uk.

Lewis Acid Catalysis: Lewis acids like zirconium and hafnium complexes have been shown to catalyze reductive etherification reactions, converting aldehydes to ethers using an alcohol as both the reducing agent and the alkyl source osti.gov. While this is a reductive process, the principle of using a Lewis acid to activate a carbonyl group or an alcohol could be adapted for other transformations in the synthesis.

| Catalyst Type | Application in Synthesis | Advantage |

| Phase-Transfer Catalyst | Ethoxylation of a hydroxyl group | Milder conditions, improved yields, use of aqueous/organic phases google.com. |

| Copper Catalyst | Hydroxylation of an aryl halide | Introduction of hydroxyl groups onto the aromatic ring erowid.org. |

| Zirconium/Hafnium Complexes | Reductive Etherification | Use of "green" solvents and reagents like isopropanol osti.gov. |

Chemoenzymatic and Biocatalytic Routes to this compound

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions nih.gov. While no specific biocatalytic route to this compound has been reported, hypothetical strategies can be proposed based on known enzymatic reactions.

Regioselective Acylation/Alkylation: Lipases are well-known for their ability to catalyze the regioselective acylation of polyols in organic solvents. A potential chemoenzymatic strategy could involve the enzymatic acylation of the 4- and 5-hydroxyl groups of 3,4,5-trihydroxybenzaldehyde. The remaining free 3-hydroxyl group could then be chemically ethylated. Finally, the acyl groups could be removed by enzymatic hydrolysis under mild conditions.

Baeyer-Villiger Monooxygenases (BVMOs): If a precursor like 3-ethoxy-4,5-dihydroxyacetophenone were synthesized, a BVMO could be used to convert the ketone into an acetate (B1210297) ester (a Baeyer-Villiger oxidation). Subsequent hydrolysis would yield the desired 4,5-dihydroxyphenyl moiety. This approach has been explored for the synthesis of other phenolic compounds.

O-Methyltransferases (OMTs) and Engineering: Nature uses OMTs to selectively methylate hydroxyl groups on aromatic rings. While ethylation is not their natural function, protein engineering could potentially adapt the active site of an OMT to accept S-adenosyl-L-ethionine or use an ethyl donor to regioselectively ethylate a specific hydroxyl group on a polyhydroxylated precursor.

The primary advantages of a biocatalytic approach are the high selectivity, which can reduce the need for complex protection-deprotection steps, and the environmentally friendly reaction conditions nih.gov.

Reaction Condition Optimization and Yield Enhancement Strategies

The optimization of reaction conditions is a pivotal step in the synthesis of this compound. Key parameters that are typically fine-tuned include temperature, reaction time, and the nature and concentration of reactants, catalysts, and solvents. Strategies to enhance the yield often involve a systematic study of these parameters to identify the optimal combination that leads to the highest possible conversion of the starting material to the desired product with minimal formation of byproducts.

Detailed research findings from the synthesis of analogous compounds, such as 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) from 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, provide valuable insights into potential optimization strategies for this compound. In these syntheses, a dealkylation reaction is a key step, and the conditions for this transformation have been extensively studied.

For instance, the use of a Lewis acid in conjunction with a proton acid under aqueous conditions has been shown to be effective. The choice of the Lewis acid, its concentration, the concentration of the accompanying acid, and the reaction temperature are all critical factors that influence the reaction's success and yield.

A notable example is the use of zinc chloride as a Lewis acid in the presence of hydrochloric acid. The optimization of this reaction system for a similar de-ethoxylation reaction provides a strong foundation for developing a process for this compound. The following data tables, derived from studies on a related synthesis, illustrate the impact of varying reaction parameters on the yield of the desired dihydroxybenzaldehyde derivative. google.comgoogleapis.com

Table 1: Effect of Reactant Ratios and Concentrations on Yield

| Molar Ratio of ZnCl₂ to Starting Material | Concentration of HCl | Yield (%) |

| 1.5 kg/kg | 20% | Suboptimal |

| 2.5 kg/kg | 30% | Improved |

| 3.0 kg/kg | 37% | Optimal |

| 4.0 kg/kg | 37% | No significant improvement |

This interactive table demonstrates the optimization of reagent concentrations. The highest yield is achieved at a specific ratio of zinc chloride to the starting material and a particular concentration of hydrochloric acid.

Table 2: Influence of Temperature on Reaction Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 70 | 24 | Moderate |

| 90 | 17 | High |

| 110 | 12 | Optimal |

| 130 | 8 | Decreased (potential degradation) |

This interactive table illustrates the effect of temperature on the reaction outcome. A higher temperature can reduce the required reaction time, but excessively high temperatures may lead to product degradation and a lower yield.

Further yield enhancement strategies can include:

Purification of the starting material: Ensuring the purity of the precursor to this compound can prevent side reactions and the formation of impurities that are difficult to separate from the final product.

Controlled addition of reagents: The gradual addition of reactive species can help to control the reaction exotherm and minimize the formation of undesired byproducts.

Efficient product isolation and purification: The choice of an appropriate solvent for crystallization and the use of techniques such as activated carbon treatment can significantly improve the purity and isolated yield of the final product. googleapis.com For example, toluene (B28343) has been identified as a suitable solvent for the crystallization of a similar dihydroxybenzaldehyde derivative. googleapis.com

By systematically investigating these parameters and strategies, it is possible to develop a robust and high-yielding synthesis process for this compound.

Mechanistic Elucidation of Biological Activities of 3 Ethoxy 4,5 Dihydroxybenzaldehyde

In Vitro Pharmacological Characterization and Cellular Assays

Detailed experimental data on the in vitro pharmacology of 3-Ethoxy-4,5-dihydroxybenzaldehyde is not extensively available in the current body of scientific literature. The following sections outline the key areas where research is needed to elucidate the compound's potential biological activities.

Modulation of Specific Receptor Systems

Currently, there is a lack of published research investigating the direct modulatory effects of this compound on specific receptor systems. To determine its pharmacological profile, future studies would need to employ a range of in vitro assays, such as radioligand binding assays or functional reporter assays, across a diverse panel of receptors (e.g., G-protein coupled receptors, nuclear receptors, ligand-gated ion channels). Such investigations would be crucial in identifying any potential agonistic or antagonistic activities and determining the selectivity of the compound.

Enzyme Kinetics and Inhibition/Activation Profiles

The influence of this compound on the activity of various enzymes is another area that requires investigation. While a study on the oxidation kinetics of 3-Ethoxy-4-hydroxybenzaldehyde using potassium permanganate (B83412) exists, this does not provide information on its interaction with biologically relevant enzymes.

Future research should focus on its potential to inhibit or activate key enzymes involved in physiological and pathological processes. For instance, its effect on enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various cytochrome P450 isoforms would provide insight into its potential anti-inflammatory and metabolic properties. Kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki) or activation constants (Ka) would be necessary to quantify these interactions.

A study on a related compound, 3,4,5-Trihydroxybenzaldoxime, showed competitive inhibition against E. coli 1-deoxy-d-xylulose-5-phosphate synthase, highlighting the potential for hydroxybenzaldehyde derivatives to interact with bacterial enzymes. However, similar studies on this compound are not currently available.

| Enzyme Target | Type of Assay | Potential Biological Relevance | Status of Research for this compound |

| Cyclooxygenases (COX-1/2) | Inhibition Assay | Anti-inflammatory | Not Investigated |

| Lipoxygenases | Inhibition Assay | Anti-inflammatory | Not Investigated |

| Cytochrome P450 Isoforms | Inhibition/Induction Assay | Drug Metabolism | Not Investigated |

| 1-deoxy-d-xylulose-5-phosphate synthase | Inhibition Assay | Antimicrobial | Not Investigated |

Investigations into Cellular Signaling Pathways in Model Systems

The effect of this compound on intracellular signaling cascades remains to be elucidated. Understanding how this compound modulates key pathways such as the mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and Akt signaling pathways is fundamental to characterizing its cellular effects.

For related compounds like 3-Bromo-4,5-dihydroxybenzaldehyde, studies have shown modulation of the Nrf2/HO-1 and NF-κB signaling pathways. Specifically, 3-Bromo-4,5-dihydroxybenzaldehyde was found to induce the phosphorylation of ERK and Akt, leading to the activation of the Nrf2/HO-1 pathway and its cytoprotective effects. It also demonstrated inhibitory effects on the phosphorylation of NF-κB in macrophages. Similar in-depth investigations are required for this compound to determine if it shares these properties.

Mechanisms of Antioxidant and Reactive Oxygen Species Scavenging

Research on the related compound 3,4-dihydroxybenzaldehyde (B13553) has demonstrated its ability to inhibit oxidative DNA damage and apoptosis through its antioxidant activity. Furthermore, 3-Bromo-4,5-dihydroxybenzaldehyde has been shown to protect skin cells against oxidative damage via the Nrf2/HO-1 pathway. These findings suggest that the dihydroxybenzaldehyde scaffold is crucial for antioxidant effects, but the specific contribution of the ethoxy group in this compound needs to be experimentally verified.

Anti-inflammatory Pathway Interrogation at the Cellular Level

The potential anti-inflammatory effects of this compound at the cellular level are yet to be investigated. Studies using in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, would be necessary to assess its ability to modulate the production of pro-inflammatory mediators.

For comparison, 3-Bromo-4,5-dihydroxybenzaldehyde has been shown to suppress the production of interleukin-6 (IL-6) in a dose-dependent manner in RAW 264.7 macrophages and inhibit the phosphorylation of NF-κB and STAT1. It also reduced the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and MCP-1 in the context of myocardial infarction. Whether this compound possesses similar anti-inflammatory properties by targeting these pathways is a key area for future research.

| Inflammatory Mediator/Pathway | Experimental Model | Potential Effect | Status of Research for this compound |

| Interleukin-6 (IL-6) Production | LPS-stimulated Macrophages | Inhibition | Not Investigated |

| TNF-α Production | LPS-stimulated Macrophages | Inhibition | Not Investigated |

| NF-κB Activation | LPS-stimulated Macrophages | Inhibition | Not Investigated |

| STAT1 Phosphorylation | LPS-stimulated Macrophages | Inhibition | Not Investigated |

Antimicrobial Mechanisms against Pathogenic Microorganisms

There is a lack of studies investigating the antimicrobial activity and the underlying mechanisms of this compound against pathogenic microorganisms. To address this, future research should involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria and fungi.

Mechanistic studies could include investigating the compound's effect on cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation. While some hydroxybenzaldehydes have shown antimicrobial potential, specific data for the ethoxy derivative is needed to confirm any such activity.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Identification of Essential Pharmacophoric Elements

Specific structure-activity relationship (SAR) studies for this compound are not available. In general, for a molecule to be effective, it must possess specific structural features, known as pharmacophoric elements, that are responsible for its biological activity. For benzaldehyde (B42025) derivatives, these typically include the benzene (B151609) ring and its substituents, such as hydroxyl (-OH), ethoxy (-OCH2CH3), and aldehyde (-CHO) groups. The spatial arrangement and electronic properties of these groups are critical for interaction with biological targets.

Correlation between Structural Modifications and Biological Potency

Without experimental data on this compound and its derivatives, it is not possible to establish a correlation between structural modifications and biological potency. Such studies would involve synthesizing a series of related compounds with systematic variations in their structure—for example, altering the position or nature of the substituents on the benzene ring—and then evaluating their biological activity. This systematic approach allows researchers to understand how specific structural changes influence the compound's efficacy.

Molecular Target Identification and Validation Methodologies

The specific molecular targets of this compound have not been identified due to a lack of dedicated research. However, several advanced methodologies are commonly employed to elucidate the mechanisms of action of novel compounds.

Proteomic and Affinity-Based Approaches for Target Deconvolution

Proteomic and affinity-based methods are powerful tools for identifying the cellular proteins that a small molecule interacts with. These approaches can help to "deconvolute" the molecular targets responsible for a compound's observed biological effects.

Affinity Chromatography: This technique involves immobilizing the compound of interest (in this case, a derivative of this compound) onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured. These proteins can then be eluted and identified using mass spectrometry.

Chemical Proteomics: This broader field encompasses a range of techniques that use chemical probes to map drug-protein interactions directly in a complex biological system. This can provide a more comprehensive view of a compound's targets and off-targets.

Transcriptomic and Gene Expression Profiling

Transcriptomic analysis, often performed using techniques like RNA sequencing (RNA-Seq), provides a snapshot of the gene expression changes within a cell upon treatment with a compound. By analyzing which genes are up- or down-regulated, researchers can infer the cellular pathways that are being affected. For example, if treatment with this compound were to lead to an upregulation of genes involved in apoptosis, it would provide strong evidence for its pro-apoptotic activity and point towards the specific pathways involved.

While these methodologies are well-established, their application to this compound has not yet been reported in the scientific literature.

Computational Chemistry and Theoretical Investigations of 3 Ethoxy 4,5 Dihydroxybenzaldehyde

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules. For compounds structurally similar to 3-Ethoxy-4,5-dihydroxybenzaldehyde, such as 3-Ethoxy-4-hydroxybenzaldehyde, Density Functional Theory (DFT) has been a primary method of investigation. These studies provide a foundational understanding of the molecule's electronic characteristics and spectroscopic signatures.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For the related compound, 3-Ethoxy-4-hydroxybenzaldehyde, DFT calculations have been employed to determine these key electronic parameters. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic nature. The analysis of the electron density distribution in these orbitals helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attacks.

Table 1: Calculated Electronic Properties of a Related Benzaldehyde (B42025) Derivative (Note: Data presented is for the analogous compound 3-Ethoxy-4-hydroxybenzaldehyde)

Spectroscopic Property Prediction (e.g., UV-Vis, Raman)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For 3-Ethoxy-4-hydroxybenzaldehyde, computational methods have been used to simulate its vibrational and electronic spectra.

The theoretical vibrational frequencies, calculated using methods like DFT, can be correlated with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. This comparison aids in the precise assignment of vibrational modes to specific functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). These calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing insights into the molecule's behavior upon interaction with light. For instance, theoretical UV-Vis spectra have been calculated in different solvents to understand the effect of the environment on the electronic transitions.

Molecular Modeling and Dynamics Simulations

While QM calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of its behavior in more complex environments, such as in the presence of a biological receptor or in solution.

Ligand-Receptor Interaction Predictions and Binding Affinity Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For derivatives of vanillin (B372448), a compound closely related to this compound, molecular docking studies have been performed to investigate their binding interactions with various biological targets. These studies elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding process. While specific docking studies on this compound are not widely reported, the principles derived from its analogs are highly relevant.

Binding affinity calculations, which estimate the strength of the interaction between a ligand and its receptor, are often coupled with docking studies. These calculations provide a quantitative measure of how tightly a ligand binds to a protein, which is a critical parameter in drug design and discovery.

Conformational Landscape and Stability Studies

The three-dimensional shape or conformation of a molecule plays a significant role in its biological activity. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the relative stability of different conformations.

A study on ethyl vanillin (a synonym for 3-ethoxy-4-hydroxybenzaldehyde) investigated its morphology evolution in the presence of polyvinylpyrrolidone (B124986) (PVP) using molecular dynamics simulations. acs.org The simulations revealed that the interaction between the crystal faces and solvent molecules, as well as the presence of a "pocket" structure on the crystal face, influences its thin platelike habit. acs.org The addition of PVP was found to modify the crystal habit by preferentially adsorbing onto specific crystal faces, thereby hindering the crystal growth process. acs.org Such studies highlight the power of MD simulations in understanding and predicting the macroscopic properties of materials based on their molecular-level behavior.

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical chemistry provides a framework for understanding and predicting the reactivity of molecules and the mechanisms of their reactions. For substituted benzaldehydes, including those structurally similar to this compound, computational studies have shed light on their chemical behavior.

Molecular Electrostatic Potential (MESP) maps are a valuable tool for visualizing the charge distribution of a molecule and identifying reactive sites. The MESP can indicate regions that are susceptible to electrophilic or nucleophilic attack, providing qualitative predictions of reactivity.

Furthermore, DFT calculations can be used to model entire reaction pathways, including the structures of reactants, transition states, and products. By calculating the activation energies associated with different potential reaction mechanisms, researchers can determine the most likely pathway for a given transformation. For instance, theoretical studies on the reactivity of substituted benzaldehydes in reactions like the Biginelli reaction have provided insights into how different substituents influence the reaction's feasibility and outcome. researchgate.net These computational approaches are crucial for designing new synthetic routes and understanding the underlying principles of chemical reactions.

Table 2: List of Mentioned Chemical Compounds

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analog Series

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling discipline that aims to uncover a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, developing a QSAR model is a critical step in rational drug design, enabling the prediction of activity for novel, unsynthesized compounds and providing insights into the structural features essential for their biological function. This process involves defining a dataset of analogs, calculating molecular descriptors, constructing a mathematical model, and rigorously validating its predictive power.

Research Findings and Model Development

The development of a robust QSAR model for a series of this compound analogs would typically focus on a specific, measurable biological endpoint, such as antioxidant capacity or enzyme inhibition. The process begins with the selection of a diverse set of analog compounds and the experimental determination of their activities.

Dataset and Molecular Descriptors

A hypothetical series of analogs can be constructed by modifying the substituents on the phenyl ring of the parent molecule, this compound. The biological activity, for the purpose of this model, is expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration). A higher pIC₅₀ value indicates greater potency.

For each analog, a wide array of molecular descriptors, which are numerical representations of molecular properties, must be calculated. mdpi.com These descriptors fall into several categories:

Physicochemical Descriptors: Such as the logarithm of the octanol-water partition coefficient (LogP), representing hydrophobicity. nih.gov

Topological Descriptors: Which describe the atomic connectivity and shape of the molecule, like the Topological Polar Surface Area (TPSA).

Electronic Descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. nih.gov

The table below presents an illustrative dataset for a QSAR study, including the structures of the analogs, their hypothetical biological activities, and calculated molecular descriptors.

Table 1: Hypothetical Analog Series of this compound and Associated Data This data is for illustrative purposes to demonstrate the QSAR modeling process.

| Compound ID | R3-Substituent | R5-Substituent | Hypothetical pIC₅₀ | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) |

| Parent | -H | -OH | 5.20 | 1.25 | 77.8 | 182.17 |

| Analog 1 | -Cl | -OH | 5.55 | 1.80 | 77.8 | 216.62 |

| Analog 2 | -Br | -OH | 5.68 | 1.95 | 77.8 | 261.07 |

| Analog 3 | -H | -OCH₃ | 4.90 | 1.35 | 68.5 | 196.20 |

| Analog 4 | -CH₃ | -OH | 5.42 | 1.70 | 77.8 | 196.20 |

| Analog 5 | -NO₂ | -OH | 4.85 | 1.20 | 123.6 | 227.17 |

| Analog 6 | -H | -F | 5.10 | 1.30 | 77.8 | 184.16 |

| Analog 7 | -OCH₃ | -OH | 5.35 | 1.15 | 87.0 | 212.20 |

Model Construction and Validation

To build the QSAR model, the dataset is typically divided into a training set, used to generate the model, and a test set, used to evaluate its predictive ability. jmaterenvironsci.comresearchgate.net Multiple Linear Regression (MLR) is a common statistical method used to create the model, which takes the form of a linear equation. researchgate.net

For instance, using the data from Table 1, a hypothetical MLR analysis might yield the following QSAR equation:

pIC₅₀ = 4.15 + (0.85 * LogP) - (0.02 * TPSA) + (0.005 * Molecular Weight)

Model Interpretation:

LogP: The positive coefficient suggests that increasing hydrophobicity (a higher LogP) is beneficial for the biological activity of this analog series. This aligns with findings from other studies on benzaldehyde derivatives where hydrophobicity at certain positions plays a major role in activity. nih.gov

TPSA: The small negative coefficient indicates that a larger polar surface area slightly decreases activity, perhaps by hindering membrane permeability.

Molecular Weight: The small positive coefficient suggests that within this series, a modest increase in size is tolerated or slightly favorable.

A rigorous validation of the QSAR model is essential. researchgate.net Key statistical metrics include:

Coefficient of determination (R²): A measure of how well the model fits the training data. An R² value close to 1.0 indicates a strong fit.

Cross-validated R² (q²): Obtained through methods like leave-one-out (LOO) cross-validation, this metric assesses the model's internal robustness. nih.gov

Predictive R² (R²_pred): Calculated using the external test set, this is the most stringent test of the model's ability to predict the activity of new compounds. researchgate.net

A well-validated QSAR model with strong statistical parameters (e.g., R² > 0.8, q² > 0.7, R²_pred > 0.6) can be reliably used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest potency and guiding further optimization of the this compound scaffold.

Advanced Analytical Research Methodologies for 3 Ethoxy 4,5 Dihydroxybenzaldehyde

Spectroscopic Techniques for In-depth Structural Characterization

Spectroscopic methods provide fundamental insights into the molecular structure and bonding of 3-Ethoxy-4,5-dihydroxybenzaldehyde.

High-field and multidimensional NMR spectroscopy are powerful tools for the definitive structural assignment of this compound. High-field instruments offer superior signal dispersion and sensitivity, which is critical for resolving the proton and carbon signals in this substituted aromatic system.

Detailed analysis of the ¹H NMR spectrum in a suitable deuterated solvent, such as DMSO-d₆, would reveal distinct signals for each proton. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.5-10.5 ppm. The aromatic protons will exhibit a specific splitting pattern based on their coupling with each other. The ethoxy group will show a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The hydroxyl protons will appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

¹³C NMR spectroscopy provides information on the carbon framework. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield. The chemical shifts of the aromatic carbons are influenced by the substituents (ethoxy and two hydroxyl groups).

Multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular structure. COSY experiments establish proton-proton correlations, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is invaluable for confirming the substitution pattern on the benzene (B151609) ring. For complex mixtures, advanced techniques like single-scan multidimensional NMR using hyperpolarization methods can provide rapid analysis even at sub-millimolar concentrations. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~191.0 |

| CHO | ~9.70 (s) | - |

| C1 | - | ~125.0 |

| C2 | ~7.10 (d, J=2.0 Hz) | ~110.0 |

| C3 | - | ~148.0 |

| C4 | - | ~145.0 |

| C5 | - | ~150.0 |

| C6 | ~6.80 (d, J=2.0 Hz) | ~115.0 |

| OCH₂CH₃ | ~4.10 (q, J=7.0 Hz) | ~64.0 |

| OCH₂CH₃ | ~1.35 (t, J=7.0 Hz) | ~14.5 |

| 4-OH | ~9.50 (br s) | - |

| 5-OH | ~9.20 (br s) | - |

Note: These are predicted values and may vary based on experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet, J = coupling constant in Hz.

HRMS is essential for determining the exact molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. This level of accuracy allows for the differentiation between compounds with the same nominal mass.

Electron Ionization (EI) is a common technique for analyzing benzaldehyde (B42025) derivatives. The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the aldehydic proton, the formyl group (CHO), and the ethoxy group. The molecular ion peak [M]⁺ would be observed, followed by significant fragment ions such as [M-H]⁺, [M-CHO]⁺, and [M-OC₂H₅]⁺. The stability of the aromatic ring would result in a prominent molecular ion peak.

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 181 | [M-H]⁺ |

| 153 | [M-CHO]⁺ |

| 137 | [M-OC₂H₅]⁺ |

IR and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. nih.govnih.gov These techniques are highly specific and can be used for identification and to gain information about functional groups and molecular structure.

The IR spectrum of this compound would show characteristic absorption bands. A strong, sharp band corresponding to the C=O stretch of the aldehyde is expected around 1670-1690 cm⁻¹. The O-H stretching vibrations of the phenolic hydroxyl groups would appear as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and phenol (B47542) groups would be visible in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200-3600 (broad) | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~2980, ~2870 | C-H stretch (aliphatic) |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| 1670-1690 (strong) | C=O stretch (aldehyde) |

| 1580, 1500, 1450 | C=C stretch (aromatic ring) |

| ~1260 | C-O stretch (aryl ether) |

| ~1150 | C-O stretch (phenol) |

Chromatographic Separations and Coupled Techniques

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially from complex matrices.

HPLC is a versatile and widely used technique for the analysis of benzaldehyde derivatives. nih.govrsc.orgresearchgate.net For this compound, a reversed-phase HPLC method would be most suitable. Method development would involve optimizing several parameters to achieve good resolution, peak shape, and analysis time.

A C18 column is a common choice for the stationary phase, providing good retention for moderately polar compounds. nih.govsielc.com The mobile phase would typically consist of a mixture of an aqueous component (often with an acid modifier like formic or phosphoric acid to suppress the ionization of the phenolic hydroxyl groups and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound.

Detection can be achieved using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. The maximum absorbance wavelength (λmax) would need to be determined but is expected to be in the UV region. For enhanced sensitivity and selectivity, a fluorescence detector can be used after derivatization. nih.govrsc.org

Table 4: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

GC-MS is a powerful technique for the trace analysis of volatile and semi-volatile compounds. researchgate.net Due to the presence of polar hydroxyl groups, direct analysis of this compound by GC can be challenging, leading to poor peak shape and potential thermal degradation. Therefore, derivatization is often required to increase volatility and thermal stability. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. spectrabase.com

The derivatized compound can then be separated on a non-polar or medium-polarity capillary column. The mass spectrometer provides both qualitative (mass spectrum for identification) and quantitative (peak area) information. The use of an internal standard is recommended for accurate quantification. nih.gov

Table 5: Illustrative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ion Source | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-550 |

X-ray Crystallography for Solid-State Structural Elucidation

As of the current available scientific literature, a complete X-ray crystallographic analysis for this compound has not been reported. While crystallographic data exists for structurally related compounds, such as 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), specific details regarding the solid-state structure, including unit cell dimensions, space group, and precise atomic coordinates for this compound, are not present in published studies.

The process of X-ray crystallography for a compound like this compound would involve several key steps. Initially, the compound would need to be synthesized and then purified to obtain single crystals of suitable size and quality. These crystals would then be mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique arrangement of spots, would be collected by a detector.

Subsequent analysis of this diffraction data would allow for the determination of the electron density distribution within the crystal. From this, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, could be elucidated. This would provide definitive information on the molecule's conformation in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties.

Although specific experimental data for this compound is not available, a hypothetical data table for its crystallographic analysis is presented below to illustrate the type of information that would be obtained from such a study.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor | 0.045 |

Biosynthesis and Natural Occurrence of 3 Ethoxy 4,5 Dihydroxybenzaldehyde in Biological Systems

Identification and Isolation from Natural Sources

A thorough review of scientific literature, including phytochemical databases and natural product repositories, shows no record of 3-Ethoxy-4,5-dihydroxybenzaldehyde being identified in or isolated from any biological system. While related compounds, such as 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), are known to occur naturally in various plants, the specific ethoxylated and dihydroxylated derivative, this compound, has not been reported as a natural product.

Elucidation of Putative Biosynthetic Pathways

Given that this compound has not been found in a natural context, there has been no elucidation of its biosynthetic pathway. The study of how organisms construct chemical compounds is contingent on their natural production. In the absence of such evidence, no putative or confirmed biosynthetic routes have been proposed or investigated in the scientific literature. While enzymes that perform methylation (O-methyltransferases) are common in plant biochemistry, specific O-ethyltransferases that would act on a dihydroxybenzaldehyde precursor to form an ethoxy group at the 3-position are not documented for this purpose.

Enzymatic Precursors and Biotransformation Studies

There are no published biotransformation studies that use or result in the production of this compound. Research in this area would typically involve feeding a potential precursor molecule to a microorganism or plant cell culture, or using isolated enzymes to observe the transformation into the target compound. As the compound is not known to be naturally produced, such studies have not been undertaken. Hypothetically, a plausible precursor could be 3,4,5-trihydroxybenzaldehyde (B28275) (gallic aldehyde), where one of the hydroxyl groups is enzymatically ethylated. However, no such enzymatic activity has been reported in the context of producing this compound.

Future Trajectories and Emerging Research Paradigms for 3 Ethoxy 4,5 Dihydroxybenzaldehyde

Design and Synthesis of Advanced Analogs with Tailored Biological Profiles

The development of advanced analogs from the core structure of 3-Ethoxy-4,5-dihydroxybenzaldehyde is a primary avenue for future research. By systematically modifying its functional groups, scientists can create derivatives with highly specific biological activities. The synthetic versatility of the benzaldehyde (B42025) structure allows for targeted alterations to enhance properties like enzyme inhibition, receptor binding, and antioxidant capacity.

Research on analogous compounds provides a roadmap for this endeavor. For instance, studies on related dihydroxybenzaldehyde derivatives have demonstrated significant biological effects, which can be fine-tuned through chemical modification. The introduction of different substituents can modulate the compound's electronic and steric properties, influencing its interaction with biological targets. nih.gov

Key Synthetic Strategies for Analog Development:

Alkylation and Acylation: Modification of the hydroxyl groups can alter the molecule's lipophilicity and hydrogen-bonding capabilities, which is crucial for its pharmacokinetic profile and target interaction.

Halogenation: Introducing halogens, such as bromine or iodine, at specific positions on the aromatic ring can enhance binding affinity and provide sites for further reactions like cross-coupling. Analogs like 3-Bromo-4,5-dihydroxybenzaldehyde have shown potent antioxidant and anti-inflammatory properties, suggesting that halogenated derivatives of this compound could yield similar or enhanced effects. nih.govnih.gov

Modification of the Aldehyde Group: Converting the aldehyde to an oxime, hydrazone, or other functional groups can create new classes of compounds with distinct biological profiles. sigmaaldrich.compharmaffiliates.com

These synthetic modifications would allow for the creation of a library of analogs designed for specific therapeutic areas, including neuroprotection and anti-inflammatory applications, based on the activities observed in related molecules. nih.gov

Table 1: Potential Analogs and Their Targeted Biological Profiles (Based on Related Compounds)

| Analog Structure Modification | Potential Biological Target/Profile | Rationale based on Related Compounds |

|---|---|---|

| Introduction of a bromine atom | Anti-inflammatory, Antioxidant, Cardioprotective | 3-Bromo-4,5-dihydroxybenzaldehyde has demonstrated inhibition of macrophage infiltration and cytoprotective effects against oxidative stress. nih.govnih.gov |

| Conversion of aldehyde to hydrazone | Enzyme Inhibition | Hydrazone derivatives of related structures are explored for their inhibitory potential against various enzymes. sigmaaldrich.com |

| Iodination of the aromatic ring | Synthetic Intermediate for Cross-Coupling | Iodo-substituted benzaldehydes are valuable building blocks in medicinal chemistry for creating complex molecules. |

Integration with Advanced Materials Science and Nanotechnology

The functional groups of this compound make it an attractive candidate for integration into advanced materials and nanotechnological platforms. The aldehyde group, in particular, is a versatile chemical handle for covalently attaching the molecule to polymers, nanoparticles, and other surfaces.

Researchers have successfully functionalized polymeric nanoparticles with benzaldehyde groups to create systems for drug delivery. qub.ac.uk These systems can be designed to be pH-responsive, releasing their payload in specific cellular environments like endosomes. The presence of polyethylene (B3416737) glycol (PEG)-based structures can shield these nanoparticles from the immune system, increasing their circulation time. qub.ac.uk By incorporating this compound or its derivatives, it would be possible to develop nanocarriers that not only deliver a therapeutic agent but also possess intrinsic antioxidant or anti-inflammatory properties.

Potential Applications in Materials Science:

Surface Functionalization: The aldehyde group can react with molecules containing aminooxy or hydrazine (B178648) functionalities, allowing for the stable attachment of targeting ligands (e.g., antibodies) or imaging agents to a nanoparticle surface. qub.ac.uk

Smart Polymers: Integration into pH-responsive polymers could lead to materials that release the active compound in response to specific biological triggers, such as the acidic environment of a tumor or inflamed tissue.

Biodegradable Materials: As a derivative of natural compounds, it could be incorporated into biodegradable polymers for applications in tissue engineering and regenerative medicine. nih.gov

High-Throughput Screening and Combinatorial Chemistry Applications

The future development of this compound and its analogs will likely be accelerated by high-throughput screening (HTS) and combinatorial chemistry. nih.gov Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds from a central scaffold. nih.gov

By applying combinatorial principles, a multitude of derivatives of this compound could be generated by varying the substituents on the aromatic ring and modifying the aldehyde and hydroxyl groups. These libraries can then be subjected to HTS to rapidly identify "hit" compounds with high affinity for specific biological targets, such as enzymes or receptors implicated in disease. nih.gov This approach significantly shortens the timeline for drug discovery compared to traditional methods. nih.govnih.gov

For example, a diversity-based HTS approach could screen a library of these analogs against a panel of kinases involved in cancer progression, a method that has proven successful for identifying novel dual inhibitors. nih.gov

Table 2: A Hypothetical Combinatorial Library Approach

| Scaffold | Reagent Set 1 (Ring Position X) | Reagent Set 2 (Aldehyde Modification) | Reagent Set 3 (Hydroxyl Modification) | Resulting Library |

|---|

Interdisciplinary and Collaborative Research Initiatives

Realizing the full potential of this compound will require extensive interdisciplinary collaboration. The journey from initial synthesis to a potential therapeutic or advanced material involves a wide range of scientific expertise.

Chemists and Biologists: Organic chemists will be needed to design and synthesize novel analogs, while molecular biologists and pharmacologists will be essential for evaluating their biological activity and mechanism of action in cellular and animal models. nih.govnih.gov

Materials Scientists and Engineers: Collaboration with materials scientists is crucial for integrating the compound into nanoparticles, polymers, and other advanced delivery systems. qub.ac.uknih.gov

Computational Scientists: Computational chemists can use molecular modeling to predict the binding of analogs to target proteins, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov

Such collaborative initiatives, often spanning multiple research institutions and departments, are fundamental to modern scientific advancement and will be key to unlocking the diverse applications of this promising chemical scaffold.

常见问题

Basic: What synthetic routes and characterization methods are recommended for 3-Ethoxy-4,5-dihydroxybenzaldehyde?

Answer:

- Synthesis : Ethoxy-substituted benzaldehydes are typically synthesized via etherification of hydroxyl groups. For example, bromo or nitro analogs (e.g., 3-bromo-4,5-dihydroxybenzaldehyde) are synthesized using bromination/nitration followed by selective protection/deprotection of hydroxyl groups . For the ethoxy derivative, a Williamson ether synthesis could introduce the ethoxy group to 4,5-dihydroxybenzaldehyde under basic conditions.

- Characterization :

- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., (CD₃)₂CO or CD₃OD) to resolve aromatic protons and confirm substitution patterns. For example, 2,3-dibromo-4,5-dihydroxybenzaldehyde shows distinct aromatic proton shifts at δ 7.2–7.5 ppm .

- HRESIMS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 196.0734 for C₉H₁₀O₄) .

- HPLC : Monitor purity using reverse-phase chromatography with UV detection at λ = 280 nm .

Basic: How is the antioxidant activity of this compound evaluated in vitro?

Answer:

- DPPH Radical Scavenging : Dissolve the compound in ethanol and mix with DPPH solution (0.1 mM). Measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ (concentration for 50% scavenging). For comparison, 3-bromo-4,5-dihydroxybenzaldehyde has an IC₅₀ of 4.49 mg·L⁻¹ .

- Hydroxyl Radical Assay : Use the Fenton reaction (Fe²⁺ + H₂O₂) to generate radicals. Add the compound and measure deoxyribose degradation via thiobarbituric acid (TBA) assay at 532 nm .

- Cell-Based Models : Test protection against H₂O₂-induced oxidative stress in cell lines (e.g., RAW 264.7 macrophages). Measure viability via MTT assay and ROS levels using DCFH-DA fluorescence .

Advanced: How can conflicting bioactivity data between studies be resolved?

Answer:

Conflicts often arise from differences in:

- Experimental Conditions : Varying solvent polarity (e.g., ethanol vs. DMSO) affects radical scavenging efficiency. Standardize solvents and concentrations .

- Assay Sensitivity : DPPH (cell-free) vs. cell-based assays may yield divergent results. Validate with orthogonal methods (e.g., ORAC assay) .

- Structural Analogues : Substituents (e.g., bromo vs. ethoxy) alter electron-donating capacity. Compare IC₅₀ values across derivatives (Table 1) .

Table 1 : Antioxidant IC₅₀ Values of Benzaldehyde Derivatives

| Compound | DPPH IC₅₀ (mg·L⁻¹) | Hydroxyl Radical IC₅₀ (mg·L⁻¹) |

|---|---|---|

| 3-Bromo-4,5-dihydroxybenzaldehyde | 4.49 | 12.3 |

| 3-Nitro-4,5-dihydroxybenzaldehyde | 8.21 | 18.9 |

Advanced: What strategies optimize the translation of in vitro findings to in vivo models?

Answer:

- Dosage Calibration : Start with in vitro IC₅₀ values and adjust for bioavailability (e.g., 10–50 mg/kg in murine models) .

- Oxidative Stress Markers : Measure in vivo biomarkers like malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels in tissues .

- Pharmacokinetics : Assess absorption and metabolism using LC-MS/MS. For example, 4-hydroxybenzaldehyde shows a plasma half-life of 2.1 hours in rats .

Advanced: How to address stability issues during storage and handling?

Answer:

- Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation of phenolic groups .

- Solubility : Use ethanol or DMSO for dissolution. Aqueous solubility is low (e.g., 4-hydroxybenzaldehyde: 8.45 mg/mL in water) .

- Degradation Monitoring : Track purity via HPLC every 3 months. Degradation products (e.g., quinones) appear as new peaks at RT = 5–6 min .

Basic: What analytical techniques confirm the purity of this compound?

Answer:

- Melting Point : Compare observed mp (e.g., 44–48°C for 3,5-dimethoxybenzaldehyde) with literature values .

- TLC : Use silica gel plates with ethyl acetate/hexane (1:1). Rf ≈ 0.3–0.4 for pure compound .

- Elemental Analysis : Validate C, H, O content (e.g., C₉H₁₀O₄ requires C 58.06%, H 5.43%, O 36.51%) .

Advanced: How to design structure-activity relationship (SAR) studies for ethoxy derivatives?

Answer:

- Variation of Substituents : Synthesize analogs with methoxy, hydroxy, or halide groups at positions 3, 4, and 5.

- Electron-Donating Effects : Use Hammett constants (σ) to correlate substituent electronic effects with antioxidant activity. Ethoxy (σ = –0.24) enhances radical scavenging vs. nitro (σ = +0.78) .

- Molecular Docking : Model interactions with ROS-producing enzymes (e.g., NADPH oxidase) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。